(2E)-N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE is a complex organic compound with the molecular formula C14H12N4O2S2 . This compound features a pyridine ring, a thienyl group, and a hydrazine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE typically involves the reaction of 3-pyridinecarboxylic acid hydrazide with 2-thiophenecarboxaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thienyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N1-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical pathways. Additionally, its hydrazine moiety allows it to act as a nucleophile, participating in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- **N~1~-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE
- **ETHYL N1-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}CARBAMATE
Uniqueness
N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE is unique due to its combination of a pyridine ring and a thienyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research .
Properties
Molecular Formula |
C14H12N4O2S2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(E)-N-[(pyridine-3-carbonylamino)carbamothioyl]-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H12N4O2S2/c19-12(6-5-11-4-2-8-22-11)16-14(21)18-17-13(20)10-3-1-7-15-9-10/h1-9H,(H,17,20)(H2,16,18,19,21)/b6-5+ |
InChI Key |
WGJMYLGBGDZEBV-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)NNC(=S)NC(=O)/C=C/C2=CC=CS2 |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=S)NC(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
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